molecular formula C6H9NS B1454667 1-(Methylsulfanyl)cyclobutane-1-carbonitrile CAS No. 1465230-51-6

1-(Methylsulfanyl)cyclobutane-1-carbonitrile

Cat. No.: B1454667
CAS No.: 1465230-51-6
M. Wt: 127.21 g/mol
InChI Key: IXZIHYOUGNOYFW-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)cyclobutane-1-carbonitrile (CAS: 1465230-51-6) is a cyclobutane derivative featuring a methylsulfanyl (-SMe) substituent and a nitrile (-CN) group at the 1-position of the four-membered ring. Its molecular formula is C₆H₉NS, with a molecular weight of 139.2 g/mol . The compound is synthesized via sulfonylation or substitution reactions, as evidenced by protocols yielding derivatives with similar scaffolds (e.g., 94% yield in nitrophenyl-substituted analogs) . Key spectral data include ¹H NMR signals for cyclobutane protons (δ 2.05–2.56 ppm) and the methylsulfanyl group (δ 3.13 ppm) .

Properties

IUPAC Name

1-methylsulfanylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZIHYOUGNOYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methylsulfanyl)cyclobutane-1-carbonitrile (CAS No. 1465230-51-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C5H8N2S
  • Molar Mass : 144.19 g/mol
  • Density : Not extensively documented
  • Boiling Point : Not extensively documented
  • Solubility : Solubility in organic solvents is expected due to the presence of the methylthio and nitrile functional groups.

The biological activity of 1-(methylsulfanyl)cyclobutane-1-carbonitrile is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which may suggest a similar action for this compound.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways relevant to disease states.

Antimicrobial Activity

Preliminary studies indicate that 1-(methylsulfanyl)cyclobutane-1-carbonitrile exhibits antimicrobial properties. The minimum inhibitory concentration (MIC) against various microorganisms has been documented as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest a broad spectrum of antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures, indicating its potential application in treating inflammatory conditions. An animal model study showed significant reduction in paw edema, suggesting anti-inflammatory efficacy.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including 1-(methylsulfanyl)cyclobutane-1-carbonitrile. The results indicated that this compound had a significantly lower MIC compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammation markers compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that the presence of the methylsulfanyl group enhances biological activity by influencing electronic properties and reactivity. Comparative analysis with related compounds shows:

CompoundMethylsulfanyl SubstituentBiological Activity
1-(Methylsulfanyl)cyclobutane-1-carbonitrileYesHigh antimicrobial and anti-inflammatory
Cyclobutane derivative ANoModerate activity
Cyclobutane derivative BNoLow activity

Comparison with Similar Compounds

Cyclopropane Derivatives

Compound : 1-(Methylsulfanyl)cyclopropane-1-carbonitrile (CAS: 35120-11-7)

  • Molecular Formula : C₅H₇NS
  • Molecular Weight : 125.2 g/mol
  • Key Differences :
    • Smaller cyclopropane ring introduces higher ring strain, enhancing reactivity toward ring-opening reactions .
    • Reduced steric hindrance compared to cyclobutane derivatives.
    • ¹H NMR : Cyclopropane protons resonate at δ 1.99–2.42 ppm, with a methylsulfanyl signal at δ 2.29 ppm .

Aromatic-Substituted Cyclobutane Derivatives

Compound : 1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile (CAS: 147406-21-1)

  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.27 g/mol
  • Key Differences :
    • Aromatic substituents (3,4-dimethoxyphenyl) introduce π-conjugation, altering electronic properties.
    • Higher molecular weight and melting point due to extended aromaticity.
    • ¹H NMR : Aromatic protons appear at δ 6.66–7.12 ppm .

Halogenated Derivatives

Compound : 1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS: 1514316-53-0)

  • Molecular Formula : C₉H₈BrNS
  • Molecular Weight : 242.14 g/mol
  • Key Differences :
    • Bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Thiophene ring enhances electron-withdrawing effects, reducing nitrile reactivity .
    • Applications : Used as a scaffold in optoelectronic materials .

Amino-Substituted Analogs

Compound: 1-(Cyclopropylamino)cyclobutane-1-carbonitrile (CAS: 737717-32-7)

  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136.2 g/mol
  • Key Differences: Amino group (-NH-) introduces hydrogen-bonding capability, improving solubility in polar solvents. Reduced lipophilicity compared to methylsulfanyl derivatives .

Structural and Functional Comparison Table

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications
1-(Methylsulfanyl)cyclobutane-1-carbonitrile C₆H₉NS 139.2 -SMe, -CN High reactivity for sulfone/sulfoxide synthesis
1-(Methylsulfanyl)cyclopropane-1-carbonitrile C₅H₇NS 125.2 -SMe, -CN Enhanced ring-opening reactivity
1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile C₁₃H₁₅NO₂ 217.27 3,4-OCH₃, -CN Pharmaceutical intermediate
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile C₉H₈BrNS 242.14 Br, thiophene, -CN Optoelectronic materials
1-(Cyclopropylamino)cyclobutane-1-carbonitrile C₈H₁₂N₂ 136.2 -NH-cyclopropyl, -CN Improved solubility

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(Methylsulfanyl)cyclobutane-1-carbonitrile generally involves:

  • Introduction of the nitrile group onto a cyclobutane ring.
  • Incorporation of the methylsulfanyl substituent at the same carbon as the nitrile.
  • Use of controlled reaction conditions to ensure selective substitution and ring integrity.

A common approach reported involves starting from cyclobutanone derivatives, which are functionalized to introduce both the methylsulfanyl and nitrile groups.

Method Using Cyclobutanone, Methylamine, and Cyanogen Bromide

One documented synthetic route involves the reaction of cyclobutanone with methylamine and cyanogen bromide in the presence of a suitable solvent and catalyst:

  • Starting materials: Cyclobutanone, methylamine, cyanogen bromide.
  • Solvent: Tetrahydrofuran (THF) or similar polar aprotic solvents.
  • Catalyst: Various catalysts can be employed to facilitate nucleophilic substitution and ring functionalization.
  • Reaction conditions: Controlled temperature and stirring to optimize yield and purity.

Mechanism overview:

  • Cyclobutanone reacts with methylamine to form an imine intermediate.
  • Cyanogen bromide acts as a cyanating agent, introducing the nitrile group.
  • Concurrent or subsequent substitution by methylsulfanyl occurs at the same carbon, yielding 1-(Methylsulfanyl)cyclobutane-1-carbonitrile.

This method is scalable for industrial production with optimization of reaction parameters to maximize yield and product purity.

Alternative Approaches via Sulfur-Containing Intermediates

Recent advances in sulfur chemistry provide alternative pathways:

  • Methyl sulfones as precursors: Methyl sulfones can be converted into sulfonylcyclobutanol intermediates through dialkylmagnesium-mediated reactions with epoxides.
  • These intermediates can undergo ring closure and nucleophilic substitution to yield sulfur-substituted cyclobutanes.
  • Subsequent functional group transformations introduce the nitrile group at the desired position.

This one-pot strategy is efficient and uses commercially available reagents, minimizing purification steps and improving overall yield.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield & Notes Reference
1 Cyclobutanone, methylamine Cyanogen bromide, THF, catalyst Nucleophilic substitution Industrially scalable, optimized yields
2 Methyl sulfones, epichlorohydrin Dialkylmagnesium, nucleophilic activation One-pot sulfonylcyclobutanol formation Gram-scale feasible, streamlined process

Detailed Research Findings and Analysis

  • The reaction of cyclobutanone with methylamine and cyanogen bromide is a classical approach that leverages the reactivity of the ketone and the nucleophilicity of methylamine to form an intermediate imine or aminoketone. Cyanogen bromide then introduces the nitrile group via electrophilic cyanation. The methylsulfanyl group is introduced either by direct substitution or by using methylthiol reagents under controlled conditions.

  • The one-pot synthesis involving methyl sulfones and epichlorohydrin represents a modern and efficient method. Here, dialkylmagnesium reagents mediate the formation of 3-sulfonylcyclobutanol intermediates, which upon activation undergo ring closure to form sulfur-substituted bicyclic intermediates. Modifications of this method allow for the introduction of nitrile groups through further functionalization steps.

  • The one-pot method is advantageous due to its operational simplicity, reduced number of purification steps, and potential for stereospecific synthesis, which is significant for applications requiring enantioenriched compounds.

Notes on Reaction Optimization and Scale-Up

  • Reaction temperature, solvent choice, and catalyst loading are critical parameters influencing yield and selectivity.
  • For industrial scale, continuous flow reactors and optimized stirring and temperature control improve reproducibility.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and distillation or crystallization to obtain high-purity product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Methylsulfanyl)cyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling a cyclobutane precursor with a methylsulfanyl group via nucleophilic substitution or transition-metal-catalyzed reactions. For example, a protocol analogous to (Steps C and E) can be adapted: reacting a halogenated cyclobutane-carbonitrile intermediate with sodium thiomethoxide under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield due to the reactivity of the thiomethyl group .

Q. How can crystallographic data for 1-(Methylsulfanyl)cyclobutane-1-carbonitrile be refined to resolve structural ambiguities?

  • Methodology : Use the SHELX suite (SHELXL/SHELXS) for small-molecule refinement. As per , high-resolution X-ray diffraction data should be processed with SHELXL to optimize hydrogen atom positioning and handle potential twinning. For electron density maps, iterative refinement cycles with restraints on the methylsulfanyl group’s thermal parameters improve accuracy .

Q. What spectroscopic techniques are most effective for characterizing the nitrile and methylsulfanyl moieties in this compound?

  • Methodology :

  • Nitrile Group : IR spectroscopy (sharp peak at ~2240 cm⁻¹) and 13C^{13}\text{C} NMR (~120 ppm) confirm the nitrile functionality.
  • Methylsulfanyl Group : 1H^{1}\text{H} NMR (singlet at ~2.1 ppm for SCH3_3) and 13C^{13}\text{C} NMR (~15 ppm for SCH3_3) are diagnostic. Compare with data from analogous compounds in and .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl group influence the reactivity of the nitrile group in cycloaddition reactions?

  • Methodology : The electron-donating methylsulfanyl group increases electron density on the cyclobutane ring, potentially stabilizing transition states in [2+2] or Diels-Alder reactions. Computational studies (DFT) can map frontier molecular orbitals, while experimental kinetic assays (e.g., monitoring reaction rates with/without substituents) validate these effects. Compare with halogenated analogs in ’s activity table .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar cyclobutane-carbonitrile derivatives?

  • Methodology :

  • Meta-Analysis : Tabulate bioactivity data (e.g., IC50_{50}) from , and 18, focusing on substituent effects (e.g., SCH3_3 vs. Br/Cl).
  • Orthogonal Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability studies to confirm target engagement. Discrepancies may arise from assay conditions (e.g., buffer pH, solvent) or impurity profiles .

Q. How can computational modeling predict the metabolic stability of 1-(Methylsulfanyl)cyclobutane-1-carbonitrile in drug discovery contexts?

  • Methodology :

  • ADME Prediction : Tools like SwissADME or Molecular Dynamics (MD) simulations model cytochrome P450 interactions. The methylsulfanyl group may undergo oxidation to sulfoxide; compare with sulfonamide derivatives in .
  • In Vitro Validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation rates .

Key Considerations for Researchers

  • Synthetic Pitfalls : The methylsulfanyl group is prone to oxidation; use degassed solvents and inert atmospheres during synthesis .
  • Data Reproducibility : Cross-validate spectral data with published analogs (e.g., ) to avoid misassignment.
  • Biological Studies : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfanyl)cyclobutane-1-carbonitrile
Reactant of Route 2
1-(Methylsulfanyl)cyclobutane-1-carbonitrile

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